5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone
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Description
5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
- Some derivatives, including those with the triazole moiety, have been synthesized and evaluated for their antimicrobial activities. Compounds with certain structural features demonstrated good to moderate activities against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antiviral Activities
- Novel compounds possessing piperazine linkers showed potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, with some showing better efficacy than Ciprofloxacin in biofilm inhibition tests. These findings highlight the potential of these compounds in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Synthesis of Novel Derivatives for Therapeutic Applications
- Research has been conducted on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for their preparation. These compounds may have potential applications in drug development due to their varied biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Potential as Atypical Antipsychotic Agents
- Compounds with structures related to "5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone" have been explored for their potential as atypical antipsychotic agents. These studies involve the synthesis and evaluation of novel benzamide derivatives with potent D2/5-HT2 antagonist activities, suggesting their utility in treating disorders such as schizophrenia with lower side effect profiles (Norman, Rigdon, Navas, & Cooper, 1994).
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-7-9-16(10-8-14)26-11-15(2)25(12-19(26)27)21(28)18-6-4-3-5-17(18)20-22-13-23-24-20/h3-10,13,15H,11-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCOSUHNITSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC=C2C3=NC=NN3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.